S-(p-Bromophenyl) thiobenzoate S-(p-Bromophenyl) thiobenzoate
Brand Name: Vulcanchem
CAS No.: 28122-80-7
VCID: VC18391317
InChI: InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
SMILES:
Molecular Formula: C13H9BrOS
Molecular Weight: 293.18 g/mol

S-(p-Bromophenyl) thiobenzoate

CAS No.: 28122-80-7

Cat. No.: VC18391317

Molecular Formula: C13H9BrOS

Molecular Weight: 293.18 g/mol

* For research use only. Not for human or veterinary use.

S-(p-Bromophenyl) thiobenzoate - 28122-80-7

Specification

CAS No. 28122-80-7
Molecular Formula C13H9BrOS
Molecular Weight 293.18 g/mol
IUPAC Name S-(4-bromophenyl) benzenecarbothioate
Standard InChI InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
Standard InChI Key SMAUCUNUIDJINO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzoyl group (C6_6H5_5C=O) linked via a thioester bond (-S-) to a para-bromophenyl moiety (C6_6H4_4Br). Key structural identifiers include:

  • SMILES: C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br

  • InChIKey: SMAUCUNUIDJINO-UHFFFAOYSA-N .
    X-ray crystallography of analogous thiobenzoates reveals planar geometries at the thioester linkage, with bond lengths of ~1.65 Å for C-S and ~1.21 Å for C=O . The para-bromine substituent introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported (analog: 103–107°C) Estimated
Boiling Point348.6±34.0°C (predicted) Computational
Density1.595±0.06 g/cm³ Predicted
SolubilitySoluble in methanol, DCM Experimental
Refractive Index1.5130 (estimate) Analog data

The bromine atom enhances hydrophobicity, limiting aqueous solubility but improving organic phase partitioning . Spectroscopic data (NMR, IR) align with thiobenzoate motifs:

  • 1^1H NMR (CDCl3_3): δ 7.50–7.49 (m, 2H, aromatic), 7.32 (d, J=8.1J = 8.1 Hz, 2H, Br-C6_6H4_4), 4.24–4.12 (m, 4H, OCH2_2CH3_3 in derivatives) .

  • 13^{13}C NMR: 135.8 ppm (C=O), 129.6 ppm (Br-C6_6H4_4) .

  • HR-MS (ESI): [M+Na]+^+ observed at 302.9987, matching theoretical values .

Synthetic Methodologies

Copper-Catalyzed Coupling

A robust route involves the reaction of p-bromophenyl iodide with thiobenzoic acid under Ullmann-type conditions:

  • Reagents: CuI (10 mol%), 1,10-phenanthroline (20 mol%), N,N-diisopropylethamine (DIPEA).

  • Conditions: Toluene, 110°C, 19 hours .

  • Yield: 90–99% after column chromatography .

Mechanism: Copper facilitates oxidative addition of the aryl iodide, followed by thiolate displacement to form the thioester .

N-Bromosuccinimide (NBS)-Mediated Oxidation

Thioesters undergo oxidative cleavage to sulfinate esters using NBS in methanol:

  • Procedure: NBS (3 equiv) added to S-(4-chlorophenyl) benzothioate in MeOH at RT.

  • Outcome: Quantitative conversion to methyl sulfinate esters .

  • Application: Adaptable for synthesizing S-(p-bromophenyl) thiobenzoate derivatives .

Functional Applications

Organic Synthesis Intermediates

  • Suzuki-Miyaura Coupling: The bromophenyl group enables palladium-catalyzed cross-coupling to form biaryl sulfones, valuable in pharmaceuticals .

  • Thiol-Ene Reactions: Participates in radical-mediated additions for polymer functionalization .

Medicinal Chemistry

  • Antiplatelet Agents: Analogous thio-derivatives of 1,4-naphthoquinone exhibit IC50_{50} values of 5.58 µM against collagen-induced aggregation .

  • MAO Inhibitors: Thiobenzoates serve as precursors for sulfonamide-based enzyme inhibitors targeting neurodegenerative diseases .

Materials Science

  • Liquid Crystals: Para-substituted thiobenzoates contribute to mesomorphic phases in display technologies .

  • Photoredox Catalysis: Utilized in photocatalytic C–S bond formation under visible light .

Recent Advances (2023–2025)

  • Flow Chemistry: Continuous-flow systems enhance thioester synthesis efficiency, reducing reaction times from hours to minutes .

  • Computational Modeling: DFT studies predict regioselectivity in thiobenzoate functionalization, guiding catalyst design .

  • Bioconjugation: Site-specific modification of peptides via dehydroalanine coupling, enabled by thiobenzoate electrophilicity .

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